molecular formula C11H16O2 B8611684 5-Phenoxy-1-pentanol

5-Phenoxy-1-pentanol

Cat. No.: B8611684
M. Wt: 180.24 g/mol
InChI Key: CDRCNCMLLKIQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Phenoxyalkanol and Long-Chain Alcohol Chemistry

5-Phenoxy-1-pentanol belongs to the class of phenoxyalkanols, which are characterized by a phenoxy group (a phenyl group attached to an oxygen atom) connected to an alkyl chain that also bears a hydroxyl group. Research has shown that phenoxyalkanol derivatives can be obtained through specific oxidative reactions, such as the oxidative aromatization of α,β-unsaturated cyclohexenones with iodine–cerium(IV) ammonium (B1175870) nitrate (B79036) in diols like 1,4-butanediol. researchgate.netoup.com This synthetic context highlights the broader chemical landscape to which this compound belongs.

Overview of Structural Features and Their Implications for Reactivity

The structure of this compound is defined by two primary functional groups: a phenyl ether and a primary alcohol. nih.gov

Phenyl Ether Linkage: The phenoxy group (C₆H₅O-) is connected to the pentyl chain. Ether linkages are generally stable but can undergo cleavage under specific conditions, such as in the presence of strong acids (e.g., HI, HBr) or certain Lewis acids, leading to the formation of phenol (B47542) and an alkyl halide or alcohol. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, although the ether oxygen acts as an activating and ortho/para-directing group.

Primary Alcohol Group: The hydroxyl (-OH) group is located at the terminal end of the five-carbon chain, making it a primary alcohol. nih.gov Primary alcohols are highly versatile functional groups in organic synthesis. They can undergo a variety of reactions, including:

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, depending on the oxidizing agent and reaction conditions.

Esterification: Reaction with carboxylic acids or acid derivatives to form esters.

Etherification: Formation of ethers through reactions like the Williamson ether synthesis or acid-catalyzed dehydration (though intramolecular reactions are also possible).

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and then undergo nucleophilic substitution reactions.

Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, which influences the compound's physical properties, such as boiling point, making it higher than that of alkanes of similar molecular weight. chemistrystudent.com

The presence of both these functionalities in this compound offers opportunities for selective chemical transformations. Researchers can design reactions to target either the ether linkage or the alcohol group, or to exploit their combined influence on reactivity. For example, a reaction might aim to selectively modify the hydroxyl group while leaving the ether intact, or vice versa.

Significance of this compound as a Model Compound for Chemical Investigations

This compound holds significance as a model compound in chemical investigations primarily due to its bifunctional nature. The co-existence of a relatively stable phenyl ether and a reactive primary alcohol within a single molecule provides a unique platform for studying:

Chemoselectivity: It allows researchers to investigate and develop synthetic methodologies that selectively react with one functional group over the other. For instance, a reaction designed to oxidize the alcohol without affecting the ether, or to cleave the ether while preserving the alcohol, would demonstrate high chemoselectivity. Such studies are crucial for the efficient synthesis of complex molecules.

Reaction Mechanism Elucidation: The distinct electronic and steric environments of the ether and alcohol groups can help in elucidating reaction mechanisms. By observing how different reagents interact with each site, chemists can gain deeper insights into the fundamental principles governing organic reactions.

Precursor for Diverse Derivatives: As a model compound, this compound can serve as a starting material for the synthesis of a wide array of derivatives. Modifications at the hydroxyl group (e.g., esterification, oxidation to aldehyde or carboxylic acid) or transformations involving the phenyl ring or ether linkage can lead to new compounds with potentially interesting properties or applications. For example, related phenoxyalkanol derivatives have been obtained in oxidative rearrangement reactions. oup.com

Structure-Property Relationship Studies: The compound's structure allows for systematic modifications (e.g., varying the alkyl chain length, introducing substituents on the phenyl ring) to study how these changes impact physical properties and chemical reactivity, contributing to the understanding of structure-property relationships in organic chemistry.

The integration of these two important functional groups in a relatively simple and well-defined structure makes this compound an ideal candidate for fundamental studies in organic synthesis, reaction development, and the exploration of new chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

5-phenoxypentan-1-ol

InChI

InChI=1S/C11H16O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

CDRCNCMLLKIQNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCO

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Phenoxy 1 Pentanol and Its Analogues

Etherification Reactions in Phenoxyalkanol Synthesis

Etherification reactions are fundamental to the construction of the phenoxy moiety in 5-Phenoxy-1-pentanol. These methods focus on forming the carbon-oxygen-carbon bond between the phenol (B47542) and the pentanol (B124592) chain.

The Williamson ether synthesis is a well-established method for preparing ethers and is a primary route for aryl alkyl ethers like this compound. This reaction typically involves the deprotonation of a phenol to form a phenoxide anion, which then acts as a nucleophile to displace a leaving group (e.g., halide) from an alkyl halide.

For the synthesis of this compound, sodium phenoxide (PubChem CID 4445035), formed by reacting phenol (PubChem CID 996) with a strong base such as sodium hydroxide, can be reacted with a suitable halogenated pentanol derivative. A common precursor would be 5-bromopentan-1-ol (B46803) (PubChem CID 118709). The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the carbon bearing the bromine atom, leading to the formation of the ether linkage and the release of a bromide ion.

Alternatively, the reaction could involve reacting phenol with a dihalogenated pentane, such as 1,5-dibromopentane (B145557) (PubChem CID 8100), to form an intermediate 5-phenoxy-1-bromopentane. Subsequent hydrolysis of the remaining halide to a hydroxyl group would then yield this compound. However, direct reaction with a haloalkanol is generally preferred to avoid multi-step processes and potential side reactions.

Table 1: Williamson Ether Synthesis Parameters for Phenoxyalkanol Formation

ReactantsBaseSolventTemperature (°C)Yield (%)Reference
Phenol, 5-bromopentan-1-olNaOH, K2CO3AcetoneRefluxHigh wikipedia.orgfishersci.cafishersci.ca
Phenol, 1,5-dibromopentane (followed by hydrolysis)NaOH, K2CO3AcetoneRefluxModerate nih.govfishersci.ca

Beyond the classical Williamson synthesis, catalytic O-alkylation offers alternative routes for the formation of aryl ethers, often providing advantages in terms of selectivity, milder reaction conditions, or reduced waste. These methods typically involve the use of various catalysts to facilitate the direct alkylation of phenols.

Recent advancements in catalytic O-alkylation have explored the use of transition metal catalysts. For instance, copper-catalyzed cross-coupling reactions involving phenols and alkylborane reagents have been reported to yield alkyl aryl ethers in good to excellent yields organic-chemistry.org. This method utilizes copper(II) acetate (B1210297) (Cu(OAc)2) as a catalyst in the presence of an oxidant like di-tert-butyl peroxide. A key advantage of such catalytic systems is their ability to avoid overalkylation and the requirement for strong bases, making them suitable for substrates with base-sensitive functional groups organic-chemistry.org.

Furthermore, various acidic and basic catalytic systems, including ionic liquids, metal oxides, solid acid and basic catalysts, hydrotalcites, and zeolites, have been investigated for the O-alkylation of phenols with alkylating agents such as methanol (B129727) or dimethyl carbonate researchgate.net. While these studies often focus on simpler alkyl groups (e.g., methyl), the principles can be extended to the synthesis of more complex phenoxyalkanols, including this compound, by employing appropriate pentanol-derived alkylating agents or their precursors. The selectivity between O- and C-alkylation remains a critical challenge in these catalytic processes, with catalyst design playing a crucial role in maximizing the yield of the desired O-alkylated product researchgate.net.

Williamson Ether Synthesis Approaches

Approaches via Functional Group Interconversion on Pentanol Derivatives

Functional group interconversion provides another versatile strategy for synthesizing this compound by modifying existing pentanol derivatives that already contain the phenoxy moiety or can be easily converted to it.

A highly effective method for preparing primary alcohols from carboxylic acids involves reduction using strong reducing agents. For this compound, the corresponding carboxylic acid precursor is 5-phenoxypentanoic acid (PubChem CID 303586).

Lithium aluminum hydride (LAH, PubChem CID 28112) is a powerful reducing agent widely employed in organic synthesis for the conversion of carboxylic acids and their derivatives (such as esters) into primary alcohols nih.govwikipedia.org. The reduction of 5-phenoxypentanoic acid with LAH typically proceeds smoothly, yielding this compound. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107), followed by careful aqueous workup.

Sodium borohydride (B1222165) (NaBH4, PubChem CID 4311764) is a milder reducing agent compared to LAH and is commonly used for the reduction of aldehydes and ketones to alcohols nih.govwikipedia.org. While less reactive towards carboxylic acids directly, it can effectively reduce esters of 5-phenoxypentanoic acid to this compound. This approach might involve an initial esterification of 5-phenoxypentanoic acid, followed by reduction with NaBH4.

Table 2: Reduction of Carboxylic Acid Derivatives to this compound

Precursor CompoundReducing AgentSolventConditionsProductReference
5-Phenoxypentanoic acidLithium aluminum hydrideTHF or Et2OAnhydrous conditions, then workupThis compound nih.govwikipedia.org
5-Phenoxypentanoic acid esterSodium borohydrideAlcoholRoom temperatureThis compound nih.govwikipedia.org

This approach involves the conversion of a halogenated intermediate, specifically one where the halogen is at the terminal position of the pentyl chain and the phenoxy group is already present, into the desired alcohol through hydrolysis. A key intermediate in this context would be 5-phenoxy-1-halopentane (e.g., 5-phenoxy-1-bromopentane).

The synthesis of 5-phenoxy-1-bromopentane can be achieved through the Williamson ether synthesis by reacting sodium phenoxide (PubChem CID 4445035) with 1,5-dibromopentane (PubChem CID 8100). This reaction can be controlled to favor mono-alkylation, leaving one bromine atom intact. Once 5-phenoxy-1-bromopentane is formed, it can undergo hydrolysis to replace the bromine atom with a hydroxyl group. This typically involves heating the halogenated compound with water in the presence of a base (e.g., sodium hydroxide) or a mild nucleophile, although direct hydrolysis can be slow and may require forcing conditions. Alternatively, the halogen can be converted to an acetate ester, which is then hydrolyzed to the alcohol.

This strategy offers a route where the ether linkage is established first, followed by the conversion of the terminal halogen to the alcohol, providing flexibility in synthetic design.

Reduction of Carboxylic Acid Derivatives

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of this compound aims to minimize environmental impact and enhance process efficiency. Several aspects can be considered:

Atom Economy: Reactions with high atom economy, where most atoms of the reactants are incorporated into the final product, are preferred. The Williamson ether synthesis, when optimized, can achieve good atom economy, especially if byproducts are easily separable and recyclable.

Safer Solvents and Auxiliaries: Moving away from volatile organic solvents to more benign alternatives, such as water or ionic liquids, can significantly reduce environmental footprint. For instance, some catalytic O-alkylation methods can be performed in solvent-free conditions or with greener solvents researchgate.net.

Catalysis: The use of catalytic methods, as discussed in Section 2.1.2, is inherently greener than stoichiometric reagents as catalysts are used in small amounts and can often be recovered and reused, reducing waste and energy consumption.

Waste Prevention: Designing synthetic routes that minimize or eliminate waste at the source is crucial. For example, direct alkylation methods that avoid the formation of large quantities of inorganic salts are preferred.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can reduce energy requirements. Microwave-assisted synthesis or flow chemistry techniques could also offer energy efficiencies.

While specific green chemistry protocols solely for this compound may not be extensively documented, the general trends in organic synthesis towards more sustainable practices are applicable. For instance, the development of heterogeneous catalysts for O-alkylation reactions could facilitate easier separation and recycling of the catalyst, aligning with green chemistry principles.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted synthesis techniques represent a cornerstone of green chemistry, offering substantial benefits in terms of environmental responsibility, reaction efficiency, and selectivity iarc.frfishersci.co.uknih.govuv.mx. Microwave irradiation facilitates rapid and efficient energy transfer, leading to significantly accelerated reaction rates, often completing syntheses in minutes compared to hours by conventional heating methods iarc.frfishersci.co.uknih.govuni.lunih.gov. This volumetric heating also enables the use of safer, or even no, solvents, thereby reducing waste generation and simplifying purification processes iarc.frnih.govnih.govepa.gov.

While direct solvent-free or microwave-assisted synthesis of this compound is not explicitly reported, these methods have been effectively applied to the synthesis of related phenoxy compounds and alcohol derivatives. For instance, the reaction of phenyl glycidyl (B131873) ether with various azoles has been successfully carried out under solvent-free microwave conditions, yielding 1-phenoxy-3-(azolyl)propan-2-ol derivatives nih.gov. These reactions typically involve heating the mixture to 120 °C for a short duration (e.g., 1 minute), resulting in good to excellent yields. nih.gov

Table 1: Examples of Solvent-Free and Microwave-Assisted Syntheses of Related Phenoxy Compounds

ReactantsProductConditionsYield (%)Reference
Phenyl glycidyl ether, Pyrazole1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol120 °C, 1 min, solvent-free, microwave73 nih.gov
Phenyl glycidyl ether, 3,5-Dimethylpyrazole1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol120 °C, 1 min, solvent-free, microwave51 nih.gov
Phenyl glycidyl ether, 3-Chloro-5-methyl-1H-pyrazole1-(3-Chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol120 °C, 1 min, solvent-free, microwave26 nih.gov

Beyond phenoxy-substituted propanols, pentanol itself has been utilized as a solvent in microwave-assisted syntheses, such as in the preparation of metal-free phthalocyanines, where it acts as both a solvent and, in conjunction with lithium, a base-catalyst. uni.lufishersci.be This demonstrates the compatibility of pentanol-based systems with microwave irradiation for efficient chemical transformations. The general applicability of solvent-free and microwave-assisted conditions to various organic reactions, including carbon-carbon bond formations and heterocyclic ring formations, suggests their potential for developing greener routes to this compound. uv.mxepa.gov

Biocatalytic Pathways for Related Phenoxy Compounds

Biocatalysis, leveraging enzymes or whole cells, offers a highly selective and environmentally benign alternative to conventional chemical synthesis, operating under mild conditions with reduced waste generation. ontosight.aifishersci.co.ukresearchgate.netuni.lu While direct biocatalytic synthesis of this compound is not explicitly detailed, several examples highlight the utility of biocatalysis for related phenoxy compounds and ether formations.

One notable application is the bio-oxidation-mediated hydroxylation of (R)-2-phenoxypropionic acid to produce (R)-2-(4-hydroxyphenoxy)propanoic acid, a herbicide precursor. easychem.org This process exemplifies the precision and specificity that biocatalysts can offer in functionalizing complex molecules.

Enzymatic approaches have also been explored for the synthesis of phenethyl esters, which are structurally related to phenoxy compounds. Lipase-catalyzed esterification reactions between fatty acids and 2-phenylethanol (B73330) have been reported as a simple enzymatic method for synthesizing natural flavoring materials. sigmaaldrich.com Furthermore, the synergistic combination of biocatalysis with solvent-free and microwave-assisted conditions has shown promise. For instance, Candida antarctica Lipase (B570770) B (CAL-B) has been successfully employed in solvent-free, microwave-assisted transesterification reactions, achieving high yields (up to 96%) in competitive reaction times. suprabank.org Although this example is for β-ketoesters, it underscores the potential for combining these green methodologies for phenoxy ether synthesis.

The broader field of biocatalysis has demonstrated its capacity for synthesizing various high-value phenolic compounds. For example, vanillin, a phenolic aldehyde, can be synthesized biocatalytically from glucose via vanillic acid using recombinant Escherichia coli and aryl aldehyde dehydrogenase, avoiding the use of carcinogenic reagents and non-renewable petroleum derivatives. researchgate.net Similarly, enzymes like Candida antarctica lipase B (CAL-B) are known to catalyze alcoholysis and hydrolysis reactions in organic media, and their inactivity towards phenols can be advantageous by eliminating the need for protection-deprotection sequences. easychem.org

Table 2: Biocatalytic Syntheses of Related Phenoxy and Phenolic Compounds

Substrate(s)Enzyme/BiocatalystProductYield (%)Reference
(R)-2-Phenoxypropionic acidBio-oxidation (unspecified enzyme/organism)(R)-2-(4-Hydroxyphenoxy)propanoic acidN/A easychem.org
Fatty acids, 2-PhenylethanolLipasePhenethyl estersN/A sigmaaldrich.com
GlucoseRecombinant E. coli, Aryl aldehyde dehydrogenaseVanillin (via Vanillic acid)N/A researchgate.net
β-Ketoesters, Pentanol derivativesCandida antarctica Lipase B (CAL-B)Transesterification products (e.g., β-ketoesters)Up to 96 suprabank.org

Chemical Reactivity and Mechanistic Investigations of 5 Phenoxy 1 Pentanol

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group (-OH) of 5-Phenoxy-1-pentanol exhibits reactivity typical of primary alcohols, undergoing reactions such as esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification of primary alcohols, including this compound, commonly proceeds via Fischer esterification, involving the reaction with a carboxylic acid in the presence of an acid catalyst (e.g., concentrated sulfuric acid). This process is an equilibrium reaction, and the alcohol is often used in excess to drive the reaction towards product formation. byjus.commasterorganicchemistry.com Alternatively, esters can be formed using more reactive carboxylic acid derivatives such as acyl chlorides (acid chlorides) or acid anhydrides. byjus.comchemguide.co.uk

Etherification, the formation of new ether linkages, can be achieved from the primary hydroxyl group. The Williamson ether synthesis is a prominent method, involving the reaction of an alkoxide (the deprotonated form of the alcohol) with an alkyl halide via an SN2 mechanism. nih.govmasterorganicchemistry.com This method is particularly effective with primary alkyl halides. For instance, the hydroxyl group of an alcohol can be alkylated with an alkyl bromide in the presence of a base like sodium hydride to yield the corresponding ether. nih.gov

Oxidation Reactions and Pathways

Primary alcohols like this compound can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehydes: To selectively oxidize a primary alcohol to an aldehyde, milder oxidizing agents are typically employed. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, as it oxidizes primary alcohols to aldehydes without further oxidizing the aldehyde to a carboxylic acid. libretexts.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert primary alcohols directly to carboxylic acids. Examples include chromic acid (generated in situ from sodium dichromate and sulfuric acid) or potassium permanganate. libretexts.org

An example of an oxidation reaction involving a similar structure, 5-phenyl-1-pentanol, indicates that it can undergo oxidation in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 2-benzyltetrahydrofuran. While this specific reaction leads to a cyclic ether, it highlights the potential for diverse oxidation pathways.

Nucleophilic Substitution Processes

The hydroxyl group of this compound can be converted into a good leaving group, making the carbon atom to which it is attached susceptible to nucleophilic substitution. uci.edu Alcohols can be converted into alkyl halides by reaction with hydrogen halides (HX), where the hydroxyl group is protonated to form water, a good leaving group, which is then displaced by the halide ion. libretexts.org For primary alcohols, this typically proceeds via an SN2 mechanism. libretexts.orgodinity.com

Alternatively, the hydroxyl group can be converted into a tosylate or mesylate, which are excellent leaving groups, prior to nucleophilic attack. libretexts.orgntu.ac.uk These activated forms then readily undergo SN2 reactions with various nucleophiles (e.g., halides, cyanide, amines) to replace the leaving group with the nucleophile.

Reactivity of the Phenoxy Moiety

The phenoxy moiety, consisting of a phenyl ring directly attached to an oxygen atom, exhibits distinct reactivity, particularly concerning electrophilic aromatic substitution and ether cleavage.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenoxy group (-O-R, where R is the pentyl chain in this case) is an activating and ortho/para-directing group in electrophilic aromatic substitution (EAS) reactions. byjus.comijrar.orgbyjus.com The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring via resonance, increasing the electron density at the ortho and para positions, thereby making these positions more susceptible to electrophilic attack. byjus.comijrar.org

Common electrophilic aromatic substitution reactions that the phenyl ring of this compound could undergo include:

Halogenation (e.g., Bromination, Chlorination): Reaction with halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃) would lead to substitution predominantly at the ortho and para positions relative to the phenoxy group.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, primarily at the ortho and para positions.

Sulfonation: Reaction with fuming sulfuric acid or concentrated sulfuric acid would introduce a sulfonic acid (-SO₃H) group, also favoring ortho and para positions.

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce alkyl or acyl groups, respectively, at the ortho and para positions. pressbooks.pub

The activating nature of the phenoxy group means that the phenyl ring in this compound is more reactive towards EAS than benzene (B151609) itself. ijrar.orgmsu.edu

Cleavage of the Ether Linkage

The ether linkage in this compound, specifically an aryl alkyl ether, can be cleaved under strong acidic conditions. byjus.comlibretexts.orgmasterorganicchemistry.com The most common reagents for ether cleavage are concentrated hydrohalic acids, particularly HBr and HI, which are strong acids and good nucleophiles. byjus.comlibretexts.org HCl is generally less effective. libretexts.org

The mechanism typically involves the protonation of the ether oxygen, making the carbon-oxygen bond a better leaving group. byjus.commasterorganicchemistry.com For aryl alkyl ethers, the cleavage usually yields a phenol (B47542) and an alkyl halide. libretexts.org The nucleophile (halide ion) preferentially attacks the less sterically hindered alkyl carbon, leading to the formation of an alkyl halide, while the aryl-oxygen bond remains intact, resulting in the formation of a phenol. libretexts.orgstackexchange.com This is because nucleophilic attack on the aromatic ring carbon directly attached to the oxygen is disfavored due to the instability of the aryl cation that would be formed and the difficulty of nucleophilic aromatic substitution on an unactivated aryl ring. libretexts.orgstackexchange.com

For this compound, acidic cleavage would likely yield phenol and a 1-halo-5-pentanol derivative.

Table 1: Summary of Key Reactions of this compound

Functional GroupReaction TypeTypical Reagents/ConditionsExpected ProductsKey Mechanistic Aspects
Primary HydroxylEsterificationCarboxylic acid, acid catalyst (e.g., H₂SO₄); or acyl chloride/anhydrideEster, Water (or HCl/carboxylic acid)Nucleophilic acyl substitution; Fischer esterification (reversible)
Primary HydroxylEtherificationAlkyl halide, base (e.g., NaH) (Williamson Ether Synthesis)EtherSN2 mechanism
Primary HydroxylOxidation (to Aldehyde)Pyridinium Chlorochromate (PCC)5-PhenoxypentanalSelective oxidation of primary alcohol
Primary HydroxylOxidation (to Carboxylic Acid)Chromic acid (H₂CrO₄), KMnO₄5-Phenoxypentanoic acidStrong oxidation of primary alcohol
Primary HydroxylNucleophilic SubstitutionHX (X=Br, I); or Tosyl chloride/Mesyl chloride then Nucleophile1-Halo-5-phenoxypentane; or 5-phenoxypentyl derivativeSN2 mechanism (for primary alcohols)
Phenoxy MoietyElectrophilic Aromatic Substitution (EAS)Halogen (e.g., Br₂/FeBr₃), HNO₃/H₂SO₄, H₂SO₄(fuming), R-X/Lewis acidOrtho/para-substituted this compoundActivating, ortho/para-directing effect of phenoxy group
Phenoxy MoietyEther CleavageConcentrated HBr or HI (heat)Phenol, 1-halo-5-pentanolProtonation of ether oxygen, SN2 attack on alkyl carbon

Phenoxy Radical Formation and Reactivity

The phenoxy moiety within this compound can potentially undergo reactions involving the formation of phenoxy radicals. Phenoxy radicals (C₆H₅O•) are highly reactive species typically generated through the oxidation of phenolic compounds or aryl alkyl ethers. For instance, the oxidation of aryl alkyl ethers can lead to the formation of an arene radical cation intermediate, which can then undergo deprotonation to yield an α-aryloxyalkyl radical rsc.orgresearchgate.netrsc.org. This α-aryloxyalkyl radical can further react, or the phenoxy radical itself can be generated through C-O bond cleavage in certain conditions.

Phenoxy radicals are known for their participation in coupling reactions, which are crucial in the formation of complex molecules such as lignin (B12514952) in nature frontiersin.org. These radicals exhibit delocalization of the unpaired electron across the benzene ring, contributing to their stability and diverse reactivity frontiersin.org. The reactivity of phenoxy radicals can involve self-reactions, reactions with other radicals, or reactions with various organic and inorganic compounds researchgate.net. For example, studies have shown that phenoxy radicals can react with alkylboranes through hydrogen transfer, leading to chain reactions nih.gov. The formation of phenoxy radicals is often initiated on a phenolic function, and their subsequent coupling can occur at different positions on the aromatic ring or conjugated chain, such as C-8, C-5', or O-4' positions, depending on the substrate and reaction conditions frontiersin.org.

The generation of phenoxy radicals from aryl alkyl ethers can be initiated photocatalytically. For example, some photocatalytic dealkylation methods for aryl alkyl ethers involve single-electron oxidation of the aromatic ring to produce an arene radical cationic intermediate, which subsequently undergoes dealkylation to yield a phenoxy anionic species chemrxiv.orgacs.org. This phenoxide can then be trapped or further reacted.

Transformations Involving the Alkyl Chain

The five-carbon alkyl chain in this compound, bearing a primary alcohol, offers several possibilities for chemical transformations, including cyclization, elongation, and shortening.

Cyclization reactions involve the formation of a ring structure from a linear precursor, a fundamental process in organic synthesis uni.lu. For this compound, intramolecular cyclization could potentially occur if the hydroxyl group or a derivative thereof reacts with a suitably activated carbon atom on the phenoxy moiety or within the alkyl chain, leading to the formation of new cyclic structures.

One common pathway for cyclic ether formation is the intramolecular Williamson ether synthesis. If the hydroxyl group of this compound were to be deprotonated to form an alkoxide, and the phenoxy group were modified to include a good leaving group on the aromatic ring or an adjacent carbon, an intramolecular SN2 reaction could lead to ring formation masterorganicchemistry.com. Such reactions are particularly effective for forming five- and six-membered rings due to favorable transition state geometries masterorganicchemistry.comvanderbilt.edu. For example, intramolecular cyclization of diols to cyclic ethers can be achieved under specific conditions, such as using trimethyl phosphate (B84403) and sodium hydride, yielding 5- to 7-membered cyclic ethers rsc.org. Similarly, intramolecular hydroalkoxylation of hydroxy allenes can form oxygen heterocycles organic-chemistry.org. The principles of Baldwin's rules for ring closure reactions, which consider ring size and the type of bond being formed (e.g., exo or endo closure, tet, trig, or dig attack), would govern the feasibility and favored pathways of such cyclizations pressbooks.pub.

Another approach to ring formation could involve radical cyclizations, where a radical intermediate on the alkyl chain or the phenoxy group could cyclize onto another part of the molecule. Intramolecular haloetherification and transannular hydroxycyclization of alkenes are methodologies used to obtain polycyclic ethers in a regio- and stereoselective manner researchgate.net. While this compound itself is saturated, derivatization to introduce unsaturation could open up such pathways.

The primary alcohol functionality and the alkyl chain of this compound can serve as a basis for methodologies to either elongate or shorten the carbon chain.

Chain Elongation: Methods for chain elongation typically involve reactions that add carbon atoms to an existing carbon skeleton. For alcohols, common strategies include:

Grignard Reactions: Primary alcohols can be formed by the reaction of Grignard reagents with formaldehyde (B43269) (methanal), while longer-chain aldehydes or ketones can yield secondary or tertiary alcohols, respectively, effectively elongating the carbon chain pressbooks.publeah4sci.com. If the alkyl chain of this compound were to be functionalized, for example, by converting the terminal alcohol to an aldehyde or ketone, it could then participate in Grignard reactions to extend the chain.

Kiliani-Fischer Synthesis: This method is traditionally used for extending carbohydrate chains by one carbon atom through the addition of a cyanide ion to an aldehyde, followed by reduction and hydrolysis masterorganicchemistry.com. While directly applicable to aldehydes, the primary alcohol of this compound could be oxidized to an aldehyde to utilize this method.

Chain Shortening: Conversely, carbon chain shortening methodologies aim to reduce the number of carbons in a molecule.

Decarboxylation: A common approach for shortening a carbon chain by one carbon at a time involves converting the compound into a carboxylic acid, followed by decarboxylation quora.com. The primary alcohol of this compound could be oxidized to a carboxylic acid, and then subsequent reactions could lead to chain shortening.

Ruff Degradation: Similar to decarboxylation, the Ruff degradation is a method for shortening carbohydrate chains by a single carbon, involving oxidation to a carboxylic acid followed by oxidative decarboxylation masterorganicchemistry.com.

Alkoxy Radical Fragmentation: Fragmentation of primary alcohols by alkoxy radical fragmentation can lead to shortened products, though competing intramolecular hydrogen atom transfer can lead to side-products dtu.dkcore.ac.uk.

Cyclization Reactions and Ring Formation

Advanced Mechanistic Studies

Advanced mechanistic studies are crucial for a comprehensive understanding of the reactions involving this compound, providing insights into the step-by-step processes, transient species, and energy profiles.

Identifying and characterizing reaction intermediates is fundamental to understanding reaction mechanisms masterorganicchemistry.com. These intermediates are often unstable, highly reactive, and short-lived, making their detection and structural elucidation challenging masterorganicchemistry.com. Techniques such as spectroscopic analysis (e.g., NMR, mass spectrometry) and trapping experiments are employed to identify these transient species masterorganicchemistry.com.

In reactions involving this compound, potential intermediates could include:

Radical Intermediates: As discussed in phenoxy radical formation, aryl radical cations or α-aryloxyalkyl radicals could be transient species during oxidative transformations of the phenoxy group rsc.orgresearchgate.netrsc.orgchemrxiv.orgacs.org.

Carbocation Intermediates: Reactions involving the primary alcohol, particularly under acidic conditions, could proceed via protonation of the hydroxyl group and subsequent formation of carbocations, especially if rearrangements are possible to form more stable carbocations libretexts.orgopenstax.orgmasterorganicchemistry.com.

Alkoxide Intermediates: In basic conditions, the primary alcohol can be deprotonated to form an alkoxide, a strong nucleophile that can participate in various substitution or cyclization reactions masterorganicchemistry.com.

Cyclic Ether Intermediates: In certain intramolecular cyclization pathways, transient cyclic intermediates might form before the final stable ring product researchgate.netresearchgate.net.

Direct experimental evidence for specific intermediates formed from this compound would typically involve advanced analytical techniques such as time-resolved spectroscopy (e.g., flash photolysis with UV-Vis absorption spectrometry) or operando NMR spectroscopy for reactions at elevated temperatures and pressures researchgate.net.

Kinetic and thermodynamic analyses provide quantitative data on reaction rates, activation energies, and equilibrium positions, which are essential for predicting reaction outcomes and optimizing conditions.

Kinetic Analysis: Kinetic studies involve determining the rate laws and rate constants for elementary reaction steps. For reactions of alcohols and ethers, factors influencing kinetics include temperature, pressure, solvent, and the presence of catalysts or inhibitors rsc.orgacs.orgrsc.org. For example, the rate of hydrogen atom abstraction from alcohols by radicals can be calculated using theoretical methods, and experimental data can validate these calculations rsc.orgacs.org. The reactivity of different sites within a molecule (e.g., primary, secondary, or tertiary carbons) can also be determined through kinetic studies researchgate.net.

Thermodynamic Analysis: Thermodynamic analysis focuses on the energy changes associated with a reaction, including enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). These parameters determine the spontaneity and equilibrium position of a reaction organic-chemistry.org. For instance, the stability of various radical intermediates or transition states can be assessed through computational studies, providing insights into the favored reaction pathways acs.org. The bond dissociation energies of C-O bonds in aryl alkyl ethers are generally high, implying that their cleavage often requires significant energy input or specific catalytic conditions acs.org. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate potential energy surfaces, activation barriers, and thermodynamic parameters for complex reaction mechanisms acs.orgacs.org.

Derivatization and Functionalization of 5 Phenoxy 1 Pentanol

Synthesis of Ether-Functionalized Derivatives

The primary alcohol group of 5-Phenoxy-1-pentanol is a prime site for the formation of new ether linkages. The Williamson Ether Synthesis stands as a fundamental and highly effective method for this transformation. This reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide. masterorganicchemistry.com In the context of this compound, this would entail deprotonating the terminal hydroxyl group to generate an alkoxide, which then reacts with an alkyl halide to form a new dialkyl ether. For optimal yields and to minimize competing elimination reactions, the use of primary alkyl halides is generally recommended in Williamson synthesis. masterorganicchemistry.comweebly.com

Research has shown the successful alkylation of hydroxyl groups using alkyl bromides to produce corresponding ether compounds, with reported yields often ranging from 30% to 55%. nih.gov While direct, explicit examples of this compound's etherification were not extensively detailed in the provided literature, the underlying chemical principles are broadly applicable to primary alcohols. For instance, a fluorocarbon-substituted phthalocyanine (B1677752) was synthesized by incorporating "4,4,5,5,5-pentafluoro-1-pentanol," where the pentanol's alcohol moiety participated in ether formation within the larger molecular structure. dergipark.org.tr This demonstrates the potential for this compound to undergo similar derivatizations.

Introduction of Amine and Amide Groups via Selective Transformations

The incorporation of amine and amide functionalities into the this compound scaffold can be achieved through transformations of its primary alcohol group or subsequent reactions of an introduced amine. Direct catalytic conversion of primary alcohols to primary and even secondary amines has been demonstrated using ruthenium catalysts in the presence of ammonia. google.comgoogle.comresearcher.life This method is particularly attractive due to its high atom economy, producing water as the sole byproduct. google.com

Alternatively, the alcohol group can be converted into a suitable leaving group (e.g., a halide or tosylate), followed by nucleophilic displacement with an amine. While direct examples for this compound are not explicitly detailed in the search results, the closely related 5-amino-1-pentanol (B144490) (a derivative lacking the phenoxy group) has been successfully used in the synthesis of N-(5-hydroxypentyl)maleimide, illustrating the formation of an amide bond from an amino alcohol. researchgate.net Furthermore, the amino group of 5-amino-1-pentanol can be protected (e.g., with di-(tert-butyl) dicarbonate) and its hydroxyl group subsequently alkylated to yield ether-linked amide derivatives. nih.gov The compound 5-(Boc-amino)-1-pentanol is also a recognized starting material for further chemical modifications, underscoring the synthetic utility of protected amino-pentanol scaffolds. rsc.orgdiva-portal.org

Halogenation and Organometallic Derivatization

The primary alcohol of this compound can be subjected to halogenation, a critical step for introducing reactive sites for subsequent organometallic transformations. For example, 5-amino-1-pentanol has been effectively converted to 5-bromopentan-1-amine (B3188992) through a reaction with hydrobromic acid. iastate.edu This demonstrates the feasibility of transforming the terminal hydroxyl group of a pentanol (B124592) derivative into a halide.

Once a halogen is introduced, the resulting alkyl halide becomes a versatile precursor for various organometallic reactions. Grignard reagents, for instance, are commonly synthesized from alkyl or aryl halides and magnesium metal in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). weebly.comscribd.com These Grignard reagents are potent nucleophiles capable of forming new carbon-carbon bonds through reactions with electrophiles like carbonyl compounds or epoxides. weebly.comscribd.com Although specific organometallic derivatizations of this compound were not explicitly found in the provided literature, the ability to convert its alcohol to an alkyl halide opens up numerous synthetic pathways, including Grignard additions, Suzuki couplings, and other cross-coupling reactions, which are fundamental for increasing molecular complexity in organic synthesis.

Development of Linkers and Spacers

Compounds possessing flexible alkyl chains terminated by reactive functional groups, such as this compound, are highly valuable as linkers and spacers in diverse chemical syntheses, particularly in bioconjugation and solid-phase synthesis. While this compound itself is not explicitly identified as a widely employed linker in the reviewed literature, its structural analogue, 5-amino-1-pentanol, has been extensively utilized for this purpose. 5-amino-1-pentanol has been integrated into various linker designs for solid-phase organic synthesis and in the development of bioconjugates. researchgate.netacs.org

The presence of a primary alcohol and an ether linkage in this compound allows for its modification to introduce other desired functionalities (e.g., amines, carboxylic acids, or reactive handles for click chemistry) that are commonly required for linker applications. These linkers facilitate the attachment of molecules to solid supports or to other biomolecules, providing a flexible connection that can significantly influence the properties and interactions of the conjugated system.

Strategies for Regioselective Derivatization

Regioselective derivatization of this compound primarily focuses on selectively modifying its terminal primary alcohol group while preserving the phenoxy ether moiety, or vice versa. The primary alcohol is generally the most reactive site for many common transformations due to its greater accessibility and inherent reactivity compared to the aromatic ring or the internal ether bond.

Selective Modification of the Hydroxyl Group: Reactions such as esterification, etherification (as discussed in Section 4.1), and halogenation typically occur selectively at the primary alcohol. For instance, Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester, would preferentially occur at the primary alcohol of this compound. masterorganicchemistry.com Similarly, direct amination of the alcohol (as discussed in Section 4.2) specifically targets the hydroxyl group. google.comgoogle.com

Modification of the Aromatic Ring: The phenoxy group is an aryl ether, and its aromatic ring can undergo electrophilic aromatic substitution reactions. The alkoxy group (-OR) is known to be an ortho, para-directing group that activates the benzene (B151609) ring towards such substitutions. karazin.uawordpress.com This characteristic enables the introduction of substituents like halogens, nitro groups, or acyl groups onto the phenyl ring with predictable regioselectivity. karazin.uawordpress.comrsc.orgbohrium.com For example, palladium-catalyzed directed C-H acylation has been reported for phenol-containing compounds, allowing for site-selective functionalization of the aromatic ring. rsc.orgrsc.org

Differential Reactivity: The inherent difference in reactivity between the primary alcohol and the aromatic ring/ether allows for selective transformations. Furthermore, the judicious use of protecting group strategies can be employed to ensure regioselectivity when multiple reactive sites need to be addressed sequentially.

"Click Chemistry" and Related Bioorthogonal Functionalization Approaches for Analogues

"Click chemistry" encompasses a collection of highly efficient, reliable, and selective reactions that are widely employed for joining molecular building blocks in a facile manner, particularly in bioconjugation and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,2,3-triazole ring. researchgate.net

For this compound, the primary alcohol group can be readily transformed into a suitable "click handle," such as an azide (B81097) or an alkyne. This typically involves:

Conversion to an Azide: The alcohol can be converted to a good leaving group (e.g., tosylate or bromide), which then undergoes nucleophilic substitution with an azide source (e.g., sodium azide) to yield an alkyl azide.

Conversion to an Alkyne: The alcohol could be modified to introduce an alkyne functionality, for example, through propargylation or other established synthetic routes.

While direct examples of this compound specifically undergoing click chemistry were not found in the search results, the principle has been successfully applied to similar pentanol derivatives. For instance, phthalocyanine derivatives bearing terminal alkynyl groups have been synthesized in pentanol and subsequently utilized in CuAAC click reactions to generate tetratriazole-functionalized phthalocyanines. researchgate.net Additionally, phthalonitriles functionalized with azide and alkyne groups have been designed for click Huisgen azide-alkyne dipolar addition reactions, underscoring the general applicability of these functionalities in complex molecule synthesis. researchgate.net These transformations enable the facile conjugation of this compound analogues to a variety of biomolecules or materials containing complementary click functionalities, offering a powerful tool for developing advanced chemical probes, diagnostics, and therapeutics.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in organic chemistry for determining molecular structures by providing detailed information about the connectivity and environment of atoms within a molecule.

For 5-Phenoxy-1-pentanol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound would exhibit distinct regions corresponding to its different proton environments. Aromatic protons from the phenoxy group are expected to resonate in the downfield region, typically between 6.5 and 7.5 ppm, exhibiting characteristic splitting patterns (e.g., ortho, meta, para couplings) libretexts.orglibretexts.org. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂) would appear around 3.9-4.1 ppm, while the methylene protons adjacent to the hydroxyl group (-CH₂OH) would be found slightly upfield, typically around 3.5-3.7 ppm researchgate.net. The hydroxyl proton (-OH) is generally observed as a broad singlet, with its chemical shift varying depending on concentration, solvent, and temperature, typically between 1 and 5 ppm libretexts.orglibretexts.org. The remaining aliphatic methylene protons (-CH₂-) in the pentanol (B124592) chain would appear in the crowded region between approximately 1.2 and 2.0 ppm, showing complex splitting patterns due to vicinal couplings.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. The aromatic carbons of the phenoxy group would resonate between 110 and 160 ppm, with the carbon directly attached to the ether oxygen being significantly deshielded (typically around 150-160 ppm) libretexts.orgwisc.edu. The carbon of the -CH₂OH group is expected around 60-65 ppm, and the carbon of the -O-CH₂- group around 65-70 ppm wisc.edu. The remaining aliphatic carbons in the pentanol chain would appear in the aliphatic region, typically between 20 and 35 ppm wisc.edu.

2D NMR Techniques : To unambiguously assign all proton and carbon signals and establish connectivity, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY spectrum would reveal correlations between vicinal protons (protons on adjacent carbons), allowing for the tracing of the proton spin system throughout the aliphatic chain and within the aromatic ring mdpi.com.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates protons with their directly attached carbons (¹JCH correlations). This is vital for assigning specific aliphatic and aromatic carbons to their corresponding protons mdpi.comemerypharma.com.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH correlations). This technique is particularly powerful for establishing long-range connectivity, such as linking the aromatic ring to the aliphatic chain via the ether oxygen, and connecting the aliphatic chain to the hydroxyl group, especially for quaternary carbons or carbons without directly attached protons mdpi.comemerypharma.com.

An illustrative example of expected NMR data for this compound, based on typical chemical shifts for similar functional groups, is presented in the following tables.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (δ in ppm)

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho/meta/para)6.8 - 7.3m5H
-O-CH₂-3.9 - 4.1t2H
-CH₂-OH3.5 - 3.7t2H
-OH1.0 - 5.0br s1H
-CH₂- (α to -O-)1.7 - 1.9m2H
-CH₂- (α to -OH)1.5 - 1.7m2H
-CH₂- (middle of chain)1.3 - 1.5m2H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (δ in ppm)

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aromatic C (C-O)155 - 160
Aromatic C (ortho/meta/para)114 - 130
-O-CH₂-67 - 70
-CH₂-OH61 - 63
-CH₂- (α to -O-)28 - 30
-CH₂- (α to -OH)32 - 34
-CH₂- (middle of chain)22 - 24

Heteronuclear NMR, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the spatial proximity of protons, which is crucial for conformational analysis of flexible molecules like phenoxyalkanols mdpi.comarxiv.orgnih.govcsic.es. While direct conformational data for this compound from the search results is not available, these techniques would be applied to understand the preferred orientations of the alkyl chain relative to the aromatic ring and the hydroxyl group. For instance, NOE correlations between aromatic protons and specific aliphatic protons could indicate restricted rotation or preferred conformers around the ether linkage. Similarly, interactions along the pentanol chain could reveal its most stable extended or folded conformations in solution. Such studies often involve computational methods to predict conformers, which are then validated or refined by experimental NMR data csic.es.

1H, 13C, and 2D NMR Techniques for Structural Assignment

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its elemental composition and structural fragments through characteristic fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a "soft ionization" technique commonly used for polar and thermally labile molecules. It typically produces protonated molecular ions ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺, [M+K]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination uvic.carsc.org. For this compound (C₁₁H₁₆O₂), the expected molecular weight is 180.24 g/mol nih.gov. Therefore, in positive ion mode ESI-MS, a prominent peak at m/z 181.1 (for [M+H]⁺) would be anticipated, along with potential adducts such as [M+Na]⁺ at m/z 203.1.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) : MALDI-TOF MS is another soft ionization technique, particularly useful for larger molecules, but also applicable to smaller organic compounds. It involves co-crystallizing the analyte with a matrix material, which absorbs laser energy and facilitates the transfer of the analyte into the gas phase as intact ions researchgate.nettcichemicals.comwikipedia.org. Similar to ESI-MS, MALDI-TOF MS of this compound would primarily yield the molecular ion or protonated molecular ion, providing a precise measurement of its molecular mass researchgate.net.

Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion to produce characteristic product ions, which provides detailed structural information. For this compound, MS/MS would be employed to elucidate its fragmentation pathways and confirm the presence of its distinct substructures.

Alcohols are known to undergo characteristic fragmentation pathways in MS, including alpha-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of H₂O) libretexts.orglibretexts.orgwhitman.edu. Ethers also exhibit specific fragmentation patterns, often involving cleavage adjacent to the oxygen.

Expected fragmentation pathways for this compound could include:

Loss of H₂O : A common fragmentation for alcohols, resulting in an ion at m/z 162.1 (M - 18).

Alpha-cleavage : Cleavage of the C-C bond next to the hydroxyl group could lead to fragments related to the loss of the alkyl chain or parts thereof. For a primary alcohol, this might involve the loss of a radical from the alpha carbon.

Cleavage of the ether bond : Fragmentation at the -O-CH₂- linkage could yield ions corresponding to the phenoxy group (m/z 93 for [C₆H₅O]⁺) and fragments related to the pentanol chain.

Fragmentation within the alkyl chain : Cleavages along the pentanol chain would produce a series of ions differing by 14 mass units (CH₂ units) libretexts.org.

Characteristic aromatic fragments : The phenoxy moiety might also undergo typical aromatic fragmentations, such as loss of CO or formyl radical libretexts.org.

Table 3: Expected Mass Spectrometry Data for this compound

Ion TypeExpected m/z (Positive Mode)Fragmentation Pathway (Expected)
Molecular Ion ([M]⁺)180.1Intact molecule (often low intensity for alcohols in EI-MS) libretexts.orglibretexts.org
Protonated Ion ([M+H]⁺)181.1Primary ion in ESI-MS
Sodium Adduct ([M+Na]⁺)203.1Common adduct in ESI-MS
[M-H₂O]⁺162.1Dehydration of alcohol libretexts.orglibretexts.org
[C₆H₅O]⁺93.1Cleavage of ether linkage (phenoxy fragment)
[C₆H₅O(CH₂)ₓ]⁺VariableFragments containing phenoxy and part of alkyl chain
[CH₂OH]⁺31.0Alpha-cleavage near alcohol (less likely for primary alcohol) libretexts.org

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy provide complementary information about the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for its key functional groups libretexts.orglibretexts.orgnist.gov.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) stretching vibration, characteristic of alcohols libretexts.orglibretexts.org.

C-H stretching vibrations would appear in two main regions: aromatic C-H stretches above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and aliphatic C-H stretches below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) nist.gov.

The C-O stretching vibrations are expected in two regions: around 1000-1070 cm⁻¹ for the primary alcohol and around 1200-1250 cm⁻¹ for the aryl ether linkage libretexts.org.

Aromatic C=C stretching vibrations would be observed as medium to strong bands around 1450-1600 cm⁻¹ nist.gov.

Out-of-plane bending vibrations for the aromatic ring (e.g., mono-substituted benzene) would also be present in the fingerprint region (below 900 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information, often highlighting different aspects of molecular structure due to its different selection rules. It is particularly sensitive to symmetric vibrations and non-polar bonds mdpi.comresearchgate.net. For this compound, the Raman spectrum would likely show:

Strong signals for the aromatic ring vibrations, including ring breathing modes, which are often prominent in Raman spectra.

C-H stretching vibrations, similar to IR.

C-C stretching vibrations of the alkyl chain.

While the O-H stretch might be weaker than in IR, C-O stretches and other skeletal vibrations would be present.

Table 4: Expected IR and Raman Vibrational Frequencies for this compound (cm⁻¹)

Functional Group/VibrationExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad, strong)Variable (often weaker than IR)
Aromatic C-H Stretch3000 - 3100 (medium)3000 - 3100 (medium)
Aliphatic C-H Stretch2850 - 2970 (strong)2850 - 2970 (strong)
Aromatic C=C Stretch1450 - 1600 (medium-strong)1450 - 1600 (strong)
C-O Stretch (Alcohol)1000 - 1070 (strong)Present
C-O Stretch (Aryl Ether)1200 - 1250 (strong)Present
Aromatic Ring Bending<900Strong (ring breathing modes)

Analysis of Characteristic Functional Group Stretches and Bends

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides crucial insights into the characteristic functional groups present in this compound. Each functional group exhibits distinct vibrational modes (stretches and bends) at specific wavenumbers, serving as molecular fingerprints.

Infrared (IR) Spectroscopy: For the primary alcohol moiety (–CH₂OH) in this compound, several characteristic IR absorptions are expected:

A broad, strong absorption band between 3300 and 3400 cm⁻¹ is indicative of the hydrogen-bonded O-H stretching vibration spectroscopyonline.comvscht.czlibretexts.org. The broadness of this peak is a hallmark of hydrogen bonding libretexts.orgspectroscopyonline.com.

An in-plane O-H bending vibration typically appears around 1350 ± 50 cm⁻¹ spectroscopyonline.comspectroscopyonline.com.

An out-of-plane O-H wagging vibration is generally observed at 650 ± 50 cm⁻¹ spectroscopyonline.comspectroscopyonline.com.

The C-O stretching vibration for primary alcohols, specifically the asymmetric C-C-O stretch, typically manifests as a strong peak between 1000 and 1075 cm⁻¹ spectroscopyonline.comlibretexts.orgspectroscopyonline.com.

The phenyl ether (Ar-O-R) linkage contributes its own set of characteristic bands:

A strong asymmetric C-O-C stretching vibration is typically found in the range of 1200–1300 cm⁻¹ (often cited near 1250 cm⁻¹) spectroscopyonline.comquimicaorganica.orguobabylon.edu.iqlibretexts.orgbiomaterial.com.br.

A symmetric C-O-C stretching vibration usually appears around 1010–1050 cm⁻¹ (often cited near 1040 cm⁻¹) spectroscopyonline.comquimicaorganica.orguobabylon.edu.iqlibretexts.orgbiomaterial.com.br.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on molecular vibrations that involve a change in polarizability. For this compound:

The C-O stretching mode characteristic of primary alcohols can be observed around 1050 cm⁻¹ researchgate.nets-a-s.org.

For aryl alkyl ethers, the Ar-O stretching mode is typically found in the range of 1210–1310 cm⁻¹, while the C-O stretching mode is observed between 1010–1050 cm⁻¹ mdpi.comresearchgate.net. Aromatic ring vibrations are also prominent in Raman spectra.

These characteristic absorption bands, when analyzed collectively, enable the identification and confirmation of the primary alcohol and phenyl ether functional groups within the this compound structure.

In-situ Monitoring of Reactions using Vibrational Spectroscopy

In-situ vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, plays a critical role in monitoring chemical reactions in real-time under actual reaction conditions. This approach provides dynamic insights into reaction progression, kinetics, and mechanistic pathways frontiersin.orgbruker.comnih.govmt.comresearchgate.net.

For the synthesis or transformation of this compound, in-situ monitoring can track the consumption of reactants, the formation of intermediates, and the generation of products. For instance, during an etherification reaction to form the phenyl ether linkage, the disappearance of a phenolic O-H stretch and the appearance of new C-O-C ether stretches can be observed. Similarly, in reactions involving the primary alcohol, changes in the O-H and C-O stretching bands would indicate reaction progress.

A primary advantage of in-situ FTIR spectroscopy is its ability to be readily employed across various scales, from small laboratory reactors to large-scale manufacturing plants, often by inserting a measurement probe directly into the reaction vessel via a fiber optic cable, causing minimal perturbation bruker.commt.com. This real-time data acquisition is crucial for process understanding, optimization, and ensuring the quality of the final product bruker.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. For this compound, the primary chromophore is the phenyl group, which is part of the phenyl ether linkage.

Advanced Spectroscopic Methods for Mechanistic Insights and Purity Assessment

Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for detailed structural elucidation, understanding reaction mechanisms, and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides highly detailed information about the chemical environment of individual atoms within a molecule, their connectivity, and their spatial arrangement wikipedia.orgweebly.com. It is an inherently quantitative technique, making it valuable for purity determination and reaction monitoring bruker.com.

¹H NMR: Protons of the primary alcohol group (–CH₂OH) would typically resonate in the range of 3.5-4.0 ppm for the methylene protons adjacent to the oxygen, while the hydroxyl proton (–OH) can exhibit a variable chemical shift, often appearing as a singlet due to rapid exchange researchgate.net. The protons of the pentyl chain would show characteristic aliphatic shifts and coupling patterns. The aromatic protons of the phenoxy group would appear in the downfield region, typically between 6.5-8.5 ppm, displaying coupling patterns characteristic of a monosubstituted benzene (B151609) ring.

¹³C NMR: The carbon atom directly bonded to the hydroxyl group in the primary alcohol would resonate in the 50-65 ppm range researchgate.net. The carbon of the ether linkage and the aromatic carbons of the phenyl group would also exhibit distinct chemical shifts, with the carbon directly attached to the ether oxygen being significantly deshielded.

Two-Dimensional (2D) NMR Spectroscopy: For complex molecules like this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous structural assignments wikipedia.orgweebly.comacs.orgscholaris.canih.gov.

COSY: Reveals proton-proton correlations through scalar coupling, helping to establish the connectivity of the proton network within the pentyl chain and the aromatic ring wikipedia.orgacs.org.

HSQC: Provides one-bond proton-carbon correlations, allowing for the direct assignment of carbons to their attached protons wikipedia.orgacs.orgscholaris.ca.

HMBC: Identifies long-range proton-carbon correlations (typically two or three bonds), which are invaluable for establishing connectivity across quaternary carbons or heteroatoms, such as confirming the linkage between the phenyl group and the pentyl chain via the ether oxygen wikipedia.orgacs.orgnih.gov.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation patterns, which are characteristic of its structure whitman.edulibretexts.orglibretexts.orgwikipedia.org.

Molecular Ion: The molecular ion (M⁺) peak corresponds to the molecular weight of this compound (180.24 g/mol ). While alcohol molecular ions can sometimes be small or absent, aromatic compounds often exhibit more stable molecular ions whitman.edulibretexts.org.

Fragmentation Patterns:

Alcohol fragmentation: Primary alcohols commonly undergo alpha-cleavage, leading to the loss of the R group and the formation of a resonance-stabilized oxonium ion (CH₂=O⁺H), which for a primary alcohol often results in a prominent peak at m/z 31 whitman.edulibretexts.orglibretexts.orgpearson.com. Another common fragmentation pathway for alcohols is the loss of water ([M-18]) whitman.edulibretexts.orglibretexts.org.

Ether fragmentation: Ethers typically undergo alpha-cleavage adjacent to the ether oxygen wikipedia.org. The presence of the phenyl group would lead to characteristic aromatic fragments (e.g., m/z 77 for C₆H₅⁺).

GC-MS for Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for assessing the purity of organic compounds innovatechlabs.com. GC separates the components of a mixture based on their volatility and interaction with the column, while MS identifies each separated component by its unique mass spectrum and retention time medistri.comsmithers.cominnovatechlabs.com. This powerful combination allows for the identification and quantification of impurities, even at trace levels (less than 1 part per million), ensuring the quality and integrity of this compound innovatechlabs.commedistri.comsmithers.comanalytice.com.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental for elucidating the electronic structure and predicting the reactivity of organic molecules. These methods allow for the determination of molecular geometries, energy levels, and various spectroscopic properties.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the electronic structure of molecules. It is particularly effective for larger systems due to its favorable balance between accuracy and computational cost scielo.brmdpi.com. For 5-Phenoxy-1-pentanol, DFT calculations would be employed to determine the most stable, or ground state, molecular geometries. This involves optimizing the positions of all atoms to find the minimum energy configuration on the potential energy surface.

The molecule this compound possesses several rotatable bonds (e.g., along the pentyl chain and the C-O bond connecting the phenoxy group), leading to a multitude of possible conformers. DFT calculations, often employing hybrid functionals such as B3LYP and basis sets like 6-31G(d,p), are commonly used for geometry optimization frontiersin.org. These calculations would identify the global minimum energy conformer and various local minima, providing detailed information on bond lengths, bond angles, and dihedral angles. For example, similar DFT calculations have been performed on phenoxy-substituted phthalocyanines to optimize their ground state geometries and understand electronic properties frontiersin.orgrsc.org.

An illustrative example of optimized geometric parameters for a hypothetical conformer of this compound, obtained through DFT, might include:

Table 1: Illustrative DFT-Optimized Geometric Parameters for a this compound Conformer

ParameterValue (Å / degrees)
C1-C2 Bond Length1.53
C2-C3 Bond Length1.53
C3-C4 Bond Length1.53
C4-C5 Bond Length1.52
C5-O1 Bond Length1.43
O1-C(Ph) Bond Length1.37
C-O-C Angle118.5
C-C-C Angles (avg)112.0
C-C-O Angle108.0
O-C-C-C Dihedral175.0
Ph-O-C-C Dihedral85.0

Note: These values are illustrative and represent typical ranges for such bond types and angles in similar organic molecules. Actual values would depend on the specific conformer and computational parameters.

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), or coupled-cluster methods (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation compared to standard DFT, leading to higher accuracy in energy predictions researchgate.net. While computationally more demanding, these methods are crucial for obtaining highly accurate relative energies, such as conformational energies or reaction energies, especially for smaller systems or critical parts of larger systems.

For this compound, ab initio calculations could be employed to refine the relative energies of different conformers identified by DFT, or to calculate the precise energy of specific electronic states. For instance, high-level ab initio calculations, such as CCSD(T) with large basis sets, have been used to determine accurate thermochemistry and kinetics for the oxidation pathways of 1-pentanol (B3423595), providing crucial data for kinetic modeling osti.gov. The results from ab initio methods can serve as benchmarks for validating DFT results or for situations requiring very high precision, such as determining the most subtle energy differences between closely related structures or predicting properties like ionization energies or electron affinities.

Elucidation of Reaction Mechanisms via Transition State Locating

Understanding how this compound participates in chemical reactions requires the elucidation of reaction mechanisms, which involves identifying intermediates and, critically, transition states. Computational chemistry is a valuable ally for mechanistic elucidation scielo.bramazonaws.com.

Potential Energy Surface Mapping

The concept of a Potential Energy Surface (PES) is central to understanding reaction mechanisms. A PES describes the potential energy of a system as a function of its atomic coordinates libretexts.org. By mapping the PES, computational chemists can identify stable structures (reactants, intermediates, products) as minima, and transition states as saddle points connecting these minima libretexts.org. For this compound, mapping a reaction PES would involve systematically varying key bond lengths and angles involved in a reaction and calculating the energy at each configuration. This allows for the visualization of the reaction pathway and the identification of the highest energy point along the reaction coordinate, which corresponds to the transition state.

For example, if this compound were to undergo an intramolecular cyclization or a reaction involving the hydroxyl group, PES mapping would reveal the energetic landscape of these transformations. This process often begins with constrained geometry optimizations, followed by more sophisticated algorithms to locate transition states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing for the study of conformational dynamics and intermolecular interactions over time researchgate.net. Unlike static quantum chemical calculations, MD simulations explore the conformational space of a molecule at a given temperature, considering the thermal motion of atoms.

For this compound, MD simulations would be invaluable for:

Conformational Analysis: Exploring the various accessible conformations beyond the static minima found by DFT. The flexible pentyl chain and the rotatable phenoxy group mean that this compound can adopt many different shapes. MD simulations can reveal the distribution of these conformations at different temperatures and in various environments (e.g., in solution). Studies on n-pentanol have utilized MD simulations to understand chain conformation and thermal conductivity researchgate.netresearchgate.net.

Intermolecular Interactions: Investigating how this compound interacts with solvent molecules or other solute molecules. This is particularly relevant given the presence of both a relatively nonpolar phenoxy group and a polar hydroxyl group, suggesting potential for hydrogen bonding and hydrophobic interactions. MD simulations can quantify interaction energies, radial distribution functions, and diffusion coefficients, providing insights into solubility, viscosity, and self-assembly behavior. For example, MD simulations have been used to study the role of hydroxyl groups in heat conduction in liquid alcohols and to assess material compatibility by modeling molecular interactions mdpi.comresearchgate.net. The OPLS-AA force field is a common choice for describing interatomic interactions in MD simulations of alcohols researchgate.net.

By simulating the dynamic behavior of this compound, MD provides a more complete picture of its behavior in realistic chemical environments, complementing the static insights gained from quantum chemical calculations.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of organic molecules, including this compound. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to simulate various spectra, offering insights into molecular structure and electronic behavior beilstein-journals.orgatamanchemicals.comnih.govnih.govschrodinger.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR spectroscopy, computational methods can predict chemical shifts for both proton (¹H NMR) and carbon-13 (¹³C NMR) nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts nih.govnih.govschrodinger.comrsc.org. These theoretical predictions can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment around specific nuclei within the molecule. For a compound like this compound, the distinct environments of the aromatic protons, the protons on the pentanol (B124592) chain, and those adjacent to the ether oxygen and hydroxyl group would result in characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict vibrational frequencies and intensities, which correspond to the absorption bands observed in an IR spectrum nih.govrsc.orgarkat-usa.org. For this compound, characteristic stretching vibrations would be expected for the O-H bond (alcohol), C-O bonds (ether and alcohol), and C-H bonds (aromatic and aliphatic), as well as bending modes associated with the phenyl ring and the flexible pentanol chain fiveable.meacs.org. The C-O stretching in ethers typically shows a strong band fiveable.me.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule. TD-DFT is the primary computational method for predicting UV-Vis absorption spectra, including the wavelengths of maximum absorbance (λmax) and absorption intensities beilstein-journals.orgatamanchemicals.comnih.govnih.gov. For this compound, the phenyl group is the primary chromophore, and its electronic transitions would give rise to characteristic absorption bands in the UV region. The presence of the ether linkage and the alcohol group could subtly influence these transitions.

Mass Spectrometry (MS): While not directly a spectroscopic prediction in the same vein as IR, NMR, or UV-Vis, computational methods can also assist in predicting fragmentation patterns in mass spectrometry. This involves calculating the stability of various ions and radicals formed during ionization, which helps in the interpretation of experimental mass spectra. PubChem provides computed properties like molecular weight and monoisotopic mass for this compound, which are fundamental to MS analysis nih.gov.

Table 1: Overview of Spectroscopic Techniques and Computational Prediction Methods

Spectroscopic TechniqueInformation ProvidedPrimary Computational Method(s)Key Parameters Predicted
NMR Spectroscopy Chemical environment and connectivity of nuclei (¹H, ¹³C)DFT with GIAO method nih.govnih.govschrodinger.comrsc.orgChemical shifts (δ), coupling constants
IR Spectroscopy Vibrational modes and functional groupsDFT (vibrational frequency calculations) nih.govrsc.orgarkat-usa.orgVibrational frequencies (cm⁻¹), intensities
UV-Vis Spectroscopy Electronic transitions and conjugationTD-DFT beilstein-journals.orgatamanchemicals.comnih.govnih.govWavelength of maximum absorbance (λmax), molar absorptivity (ε)
Mass Spectrometry Molecular weight and fragmentation patternsQuantum chemical calculations (e.g., ion stability)Molecular ion (M+), fragment ions (m/z)

Quantitative Structure-Activity Relationships (QSAR) for Related Phenoxy Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling approaches that correlate the structural and physicochemical properties of chemical compounds with their biological activities or other properties nih.govexplorationpub.com. The underlying principle is that similar structures tend to exhibit similar properties nih.gov. While specific QSAR studies focusing solely on this compound are not extensively documented, insights can be drawn from investigations on related phenoxy compounds, which share the characteristic ether linkage to a phenyl group.

Several QSAR studies have explored the impact of the phenoxy moiety and associated structural variations on diverse biological activities:

Phenoxyphenyl-methanamine Compounds: QSAR models have been developed for phenoxyphenyl-methanamine compounds to evaluate their activities against 5HT2A, SERT, and hERG targets. These models utilized Hammett-type electron-donating/withdrawing substituent values and simple parameters describing substituent size to elucidate structure-activity relationships on the 'A' and 'B' rings scentspiracy.com. This highlights the importance of electronic and steric effects of substituents on the phenoxy system.

Phenoxyacetamide Analogues: Research on 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors revealed that molecular weight, highest occupied molecular orbital (HOMO) energy, and Beta Polarizability were significant descriptors for their inhibitory activity. A positive correlation with molecular weight suggested that bulkier groups or higher molecular weight compounds might enhance MAO enzyme inhibition, while a negative correlation with HOMO energy indicated that electrophilic groups could increase activity uni.lu.

Phenoxyacetic Acid-Derived Congeners: QSAR investigations on phenoxyacetic acid-derived congeners, which are used as herbicides, have identified lipophilicity (expressed as log P), polarizability, and the sum of hydrogen bond donors and acceptors as key properties determining their biological efficacy, including penetration through plant cuticles, skin, and the blood-brain barrier, as well as binding to human serum albumin and hemolytic activity mdpi.com. This class of compounds, while having an acidic group, shares the phenoxy ether linkage, demonstrating the general relevance of these descriptors.

Substituted Phenols: Broader QSAR studies on substituted phenols have linked their toxicity to hydrophobicity (log P or log Kow) and acid dissociation constants (pKa). Some studies also suggest that the formation of phenoxyl radicals, influenced by electron-releasing groups, can contribute to toxicity nih.gov. While this compound is a phenoxy ether and an alcohol, not a simple phenol (B47542), these studies underscore the general importance of lipophilicity and electronic properties of the aromatic ring.

Table 2: Summary of QSAR Studies on Related Phenoxy Compounds

Compound ClassBiological Activity/PropertyKey Molecular DescriptorsReference
Phenoxyphenyl-methanamines5HT2A, SERT, hERG activitiesHammett-type substituent values, substituent size scentspiracy.com
Phenoxyacetamide analoguesMonoamine Oxidase (MAO) inhibitionMolecular weight, HOMO energy, Beta Polarizability uni.lu
Phenol ether derivativesNon-covalent proteasome inhibitionHydrogen bond interactions, hydrophobic interactions explorationpub.comexplorationpub.com
Phenoxyacetic acid-derived congenersPenetration (plant cuticle, skin, BBB), protein binding, hemolytic activityLipophilicity (log P), polarizability, hydrogen bond donors/acceptors mdpi.com
Substituted PhenolsToxicity (e.g., cytotoxicity)Hydrophobicity (log P/log Kow), pKa, electron-releasing groups (radical formation) nih.gov

Applications As a Synthetic Intermediate and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The hydroxyl group of 5-Phenoxy-1-pentanol serves as a versatile handle for chemical transformations, allowing for its incorporation into more intricate molecular structures. The phenoxy moiety introduces aromaticity and specific electronic properties, which can be advantageous in designing target compounds.

While direct, widely reported examples of this compound explicitly serving as a building block for heterocyclic compounds are not extensively documented in general literature, its structural features suggest a strong potential for such applications. Heterocyclic compounds, characterized by ring structures containing atoms other than carbon (e.g., nitrogen, oxygen, sulfur), are fundamental to pharmaceuticals, agrochemicals, and materials science fishersci.comgoogle.comcharchem.orguomus.edu.iqresearchgate.netjmchemsci.comacgpubs.org. The hydroxyl group can undergo various reactions, such as esterification, etherification, or oxidation, to create new bonds or introduce further functionality. This allows the phenoxy-pentyl chain to be appended to pre-formed heterocyclic scaffolds or to participate in cyclization reactions to form new heterocyclic rings. For instance, related amino alcohols like 5-amino-1-pentanol (B144490) (PubChem CID: 75634) are recognized as versatile building blocks for complex organic molecules, including alkaloids, due to their dual functionality ontosight.ai. Given the chemical similarities and reactivity of alcohol functionalities, this compound could similarly be utilized to introduce a phenoxy-substituted alkyl chain into diverse heterocyclic systems.

Natural product synthesis often relies on the strategic use of intermediates that can be elaborated into complex, biologically active molecules beilstein-journals.orgacs.org. This compound, with its linear pentanol (B124592) chain terminated by a phenoxy group, presents an opportunity to introduce a specific lipophilic and aromatic fragment into natural product scaffolds. The primary alcohol can be readily converted into a variety of functional groups, such as halides, aldehydes, carboxylic acids, or esters, which are common intermediates in convergent and divergent synthetic strategies. For example, 5-phenyl-1-pentanol (PubChem CID: 61523), a structurally related compound, has been employed in the synthesis of various analogs and intermediates, including those related to central nervous system (CNS) agents chemicalbook.com. The incorporation of the phenoxy-pentyl unit from this compound could thus contribute to the synthesis of natural product derivatives or analogs with modified biological activities or improved physicochemical properties.

Building Block for Heterocyclic Compounds

Role in Polymer and Oligomer Synthesis

The hydroxyl group of this compound is particularly important in polymer chemistry, where it can act as an initiator or be incorporated as a pendant group, influencing the properties of the resulting polymers.

In the context of Ring-Opening Polymerization (ROP) of cyclic esters, such as lactones, this compound functions primarily as an initiator rather than a monomer. Alcohols are commonly used as initiators in ROP, reacting with the cyclic ester to open the ring and form a linear polymer chain with an alkoxy end group derived from the initiator rsc.orgresearchgate.netmdpi.com. For instance, 1-pentanol (B3423595) (PubChem CID: 6276) has been successfully used to initiate the ROP of ε-caprolactone, yielding oligo(ε-caprolactone) with controlled molecular weights rsc.org. Similarly, this compound, through its hydroxyl group, can initiate the ROP of various lactones (e.g., ε-caprolactone, δ-valerolactone, β-propiolactone (PubChem CID: 2365)), leading to the formation of polyesters. The resulting polymer chains would possess a 5-phenoxy-pentyl end group, thereby introducing a specific functionality and potentially influencing the polymer's thermal, mechanical, or surface properties. This approach allows for the synthesis of well-defined polymers with tailored end-group functionality.

This compound can be instrumental in introducing phenoxy pendant groups into polymer chains. The hydroxyl group provides a reactive site for grafting onto existing polymer backbones or for copolymerization with other monomers. For example, in the synthesis of phosphazene polymers, phenoxy groups have been successfully introduced as pendant functionalities, affecting the polymer's physical properties and thermal stability wikipedia.org. Similarly, in polyisobutylene (B167198) synthesis, alkoxybenzenes, including those with hydroxyl functionality like 4-phenoxy-1-butanol, have been used as end-quenching agents to directly functionalize chain ends, effectively introducing phenoxy-containing groups acs.org. By utilizing this compound, the phenoxy-pentyl moiety can be incorporated as a side chain, which can modify the polymer's hydrophobicity, glass transition temperature, refractive index, or provide sites for further chemical modification. This strategy is valuable for developing polymers with enhanced performance characteristics for applications in coatings, adhesives, or specialized membranes.

Monomer for Ring-Opening Polymerization (ROP) of Lactones

Use in the Synthesis of Phthalocyanine (B1677752) Derivatives

Phthalocyanines (PubChem CID: 5282330) are macrocyclic compounds known for their intense colors and diverse applications in dyes, pigments, sensors, and photodynamic therapy fishersci.caamericanelements.comfishersci.com. The synthesis of phthalocyanine derivatives often involves the cyclotetramerization of phthalonitrile (B49051) precursors, typically in the presence of an alcohol solvent and a base or metal salt fishersci.comcharchem.orgnih.govnih.gov. "Pentanol" or "n-pentanol" (PubChem CID: 6276) has been reported as a solvent in the synthesis of various metal-free and metal-substituted phthalocyanines fishersci.comcharchem.orgnih.govnih.gov.

This compound can play a direct role in the synthesis of phthalocyanine derivatives by introducing specific phenoxy-pentyl substituents onto the macrocycle. This can be achieved in several ways:

As a precursor for functionalized phthalonitriles: this compound could be reacted to form a phthalonitrile derivative where the phenoxy-pentyl group is directly attached. This functionalized phthalonitrile would then undergo cyclotetramerization to yield phthalocyanines with peripheral phenoxy-pentyl substituents. Such substitutions are known to influence the solubility, aggregation behavior, and electronic properties of phthalocyanines chemicalbook.com.

As a solvent/reagent in cyclotetramerization: While primary pentanols are used as solvents, the presence of the phenoxy group in this compound could potentially allow it to participate in the cyclotetramerization reaction itself, especially if the reaction conditions promote the incorporation of the alcohol into the growing macrocycle or if it is used to functionalize a reactive intermediate. For example, pentyloxy groups have been successfully incorporated into the peripheral positions of silicon phthalocyanines fishersci.com.

The incorporation of the phenoxy-pentyl group via this compound would allow for the fine-tuning of the physicochemical properties of the resulting phthalocyanines, such as their solubility in organic solvents, aggregation tendencies, and optical characteristics, which are crucial for their performance in various advanced material applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

Current synthetic approaches for ethers and alcohols often involve traditional methods like the Williamson ether synthesis or alcohol dehydration, which can have limitations related to reaction conditions, byproduct formation, or substrate scope openstax.orgbyjus.com. Future research will increasingly prioritize the development of greener and more efficient synthetic routes for 5-Phenoxy-1-pentanol.

Key areas of focus include:

Catalytic Etherification: Exploring novel catalytic systems for the direct etherification of 1,5-pentanediol (B104693) with phenol (B47542) or its derivatives, or the direct reductive etherification of carbonyl compounds with 1-pentanol (B3423595). Recent advancements in catalytic reductive alcohol etherifications using carbonyl-based moieties or CO₂ offer promising avenues for sustainable ether synthesis, including the direct reduction of esters csic.es.

Biocatalysis and Enzymatic Approaches: Investigating the use of enzymes or microorganisms for selective synthesis of this compound or its precursors. While direct examples for this specific compound are limited, the broader field of biocatalysis offers highly selective and environmentally benign synthetic routes for complex organic molecules.

Flow Chemistry and Continuous Processes: Implementing flow chemistry techniques to improve reaction efficiency, safety, and scalability. Continuous processes often allow for better control over reaction parameters, reduced waste, and higher throughput compared to batch methods.

Utilizing Renewable Feedstocks: Developing synthetic pathways that incorporate biomass-derived precursors. For instance, methods for producing long-chain alcohols from methanol (B129727) and olefins via tandem catalytic reaction systems (involving manganese and rhodium complexes) represent a significant step towards resource-saving and environmentally friendly production mpg.de. Adapting such strategies for the phenoxy moiety could lead to sustainable routes for this compound.

An example of a sustainable approach for ether synthesis is the eco-compatible erbium(III) triflate-catalyzed method for tert-butyl ether formation and cleavage, which demonstrates the potential for recyclable catalysts and milder conditions researchgate.net. Similarly, direct synthesis of ethers from alcohols and aldehydes via an oxocarbenium ion interception strategy has shown promise for efficient ether formation rsc.org.

Exploration of Unconventional Reactivities and Catalytic Transformations

The presence of both a primary alcohol and a phenoxy ether in this compound provides opportunities for exploring novel and selective chemical transformations.

Potential research directions include:

Selective Functionalization: Developing methods for selectively reacting either the hydroxyl group or the ether linkage without affecting the other. This could involve highly chemoselective oxidation of the primary alcohol to an aldehyde or carboxylic acid, or selective cleavage of the ether bond under mild conditions. For example, 5-phenyl-1-pentanol, a structurally similar compound, can undergo oxidation to yield 2-benzyltetrahydrofuran, suggesting potential for cyclization reactions involving the alcohol group chemicalbook.com.

Novel Catalytic Systems: Investigating new homogeneous or heterogeneous catalysts for transformations such as C-H activation, hydrofunctionalization, or cyclization reactions. The reactivity of alcohols with o-benzynes, leading to competitive addition or dihydrogen transfer, highlights the potential for unusual redox processes and aryl ether formation acs.org. Unconventional gold-catalyzed one-pot/multicomponent synthesis starting from benzyl (B1604629) alcohols, involving in-situ oxidation of the alcohol to an aldehyde, also points to diverse reactivity pathways mdpi.com.

Derivatization for Advanced Applications: Exploring the synthesis of new derivatives of this compound with enhanced properties or novel functionalities. This could involve modifications of the aromatic ring or the alkyl chain to tune physicochemical properties for specific applications.

Integration with Advanced Analytical Techniques for Real-time Monitoring

The complexity of organic synthesis and the need for efficient process optimization necessitate the integration of advanced analytical techniques for real-time monitoring. This is particularly relevant for understanding reaction kinetics, identifying intermediates, and ensuring product quality for this compound synthesis and its subsequent transformations.

Key analytical techniques for integration include:

In-situ Spectroscopy: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy for real-time analysis of reaction mixtures. Benchtop NMR systems are increasingly employed for reaction monitoring, offering real-time feedback on reaction progress, enabling observation of short-lived intermediates, and providing quantitative information on reactant and product concentrations magritek.com. Single-bead FTIR microspectroscopy has also proven powerful for real-time monitoring of solid-phase reactions, including alcohol oxidations acs.orgacs.org.

Mass Spectrometry (MS) and Chromatography: Coupling techniques like Direct Analysis in Real Time (DART-MS) or online Gas Chromatography-Mass Spectrometry (GC-MS) for rapid identification and quantification of compounds in complex reaction environments americanlaboratory.com.

Chemometrics and Data Analytics: Employing computational tools to analyze large datasets generated from real-time monitoring, enabling predictive modeling and automated process control. This can lead to more efficient reaction optimization and scale-up.

An illustrative example of the utility of real-time monitoring is its application in understanding reaction kinetics and end points, as NMR measurements are quantitative and their signals change linearly with concentration magritek.com.

Interdisciplinary Research with Soft Matter and Advanced Materials Science

The amphiphilic nature of this compound, with its polar hydroxyl group and non-polar phenoxy-pentyl chain, makes it a compelling candidate for interdisciplinary research at the interface of organic chemistry, soft matter, and advanced materials science.

Areas of exploration include:

Surfactants and Self-Assembly: Investigating its potential as a building block for novel surfactants, emulsifiers, or components in self-assembling systems. Long-chain alcohols are already known for their use in surfactants and personal care products mpg.de. The interaction of similar compounds, like cationic surfactants and fatty alcohols in bilayers, highlights their role in soft matter systems dntb.gov.ua.

Polymer Science: Utilizing this compound as a monomer or a functionalizing agent in the synthesis of new polymers with tailored properties. The hydroxyl group can participate in polymerization reactions, as seen with similar hydroxymethylphenoxy compounds explored for polymer development . The incorporation of phenoxy groups into polymer structures, such as in non-linear PEG-analogues, has shown to influence solubility and exhibit interesting Upper Critical Solution Temperature (UCST) transitions in alcohol-water mixtures, relevant for smart materials rsc.org.

Liquid Crystals and Functional Fluids: Exploring its potential as a component in liquid crystal formulations or as an additive in functional fluids, where its molecular structure could influence properties like viscosity, thermal stability, or dielectric behavior. Phenyl alcohols, including 5-phenyl-1-pentanol, are studied for their dielectric response, which is crucial for liquid crystal applications acs.org.

Coatings and Surface Treatments: Investigating its use in the development of advanced coatings, lubricants, or surface treatments, leveraging its ability to modify surface properties or act as a solvent wikipedia.org.

Data Table: Key Properties of this compound

The following table summarizes some computed properties of this compound, which are foundational for its application in various research avenues.

PropertyValueUnitSource
Molecular FormulaC₁₁H₁₆O₂-PubChem nih.gov
Molecular Weight180.24 g/mol PubChem nih.gov
XLogP3 (predicted)2.7-PubChem nih.gov
Monoisotopic Mass180.115029749DaPubChem nih.gov

(Note: In an interactive environment, this table could allow users to sort, filter, or expand details for each property.)

Q & A

Basic: What are the optimal synthetic routes for 5-Phenoxy-1-pentanol, and how do reaction conditions influence yield?

Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves substituting the hydroxyl group in 1-pentanol derivatives with a phenoxy group. For example, reacting 5-chloro-1-pentanol (synthesized via chlorination of 1-pentanol using thionyl chloride or PCl₅ ) with phenol under alkaline conditions (e.g., K₂CO₃ in DMF) promotes SN2 substitution. Reaction parameters such as temperature (80–100°C), molar ratios (1:1.2 for 5-chloro-1-pentanol:phenol), and solvent polarity significantly impact yield. Prolonged reaction times (>12 hrs) may lead to side reactions like elimination, reducing purity. Gas chromatography (GC) or HPLC is recommended for monitoring reaction progress .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹H NMR confirms the presence of the phenoxy group (aromatic protons at δ 6.8–7.3 ppm) and the pentanol backbone (CH₂-OH resonance at δ 3.6–3.8 ppm). ¹³C NMR distinguishes the ether linkage (C-O at ~70 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₁H₁₆O₂, expected m/z ~196.12) and fragmentation patterns (e.g., loss of H₂O or phenoxy group) .
  • Infrared (IR) Spectroscopy : O-H stretching (~3300 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹) confirm functional groups .

Basic: How does the reactivity of this compound compare to other pentanol derivatives in forming esters or ethers?

Answer:
The phenoxy group enhances steric hindrance, reducing nucleophilicity of the hydroxyl group compared to unsubstituted 1-pentanol. Esterification with acetic anhydride requires catalytic acid (H₂SO₄) and elevated temperatures (60–80°C) for 6–8 hours, yielding ~70–80% 5-phenoxypentyl acetate. Ether synthesis (e.g., Williamson) is less efficient due to competing side reactions; however, alkylation with methyl iodide in the presence of NaH achieves moderate yields (~50%) .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

Answer:
Discrepancies in bioactivity studies often stem from variations in:

  • Test Strains : Gram-positive bacteria (e.g., S. aureus) may show higher sensitivity than Gram-negative species due to membrane permeability differences .
  • Concentration Ranges : Non-linear dose-response relationships require testing at 0.1–10 mM to identify MIC (minimum inhibitory concentration).
  • Solubility : Use of co-solvents (e.g., DMSO ≤1%) must be standardized to avoid false negatives.
  • Control Experiments : Include phenol and 1-pentanol derivatives to isolate the phenoxy group’s contribution. Meta-analysis of existing datasets (e.g., PubChem BioAssay) is recommended to identify trends .

Advanced: What methodologies are recommended for assessing the environmental impact of this compound?

Answer:

  • Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna immobilization) to determine EC₅₀ values. Comparative analysis with structurally similar compounds (e.g., 2-phenoxyethanol ) can predict persistence.
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess aerobic degradation rates.
  • In Silico Models : Tools like EPA’s ECOSAR or EPI Suite estimate toxicity endpoints (e.g., LC₅₀ for fish) based on QSAR (quantitative structure-activity relationship) .

Advanced: How can computational chemistry optimize the design of this compound derivatives for targeted bioactivity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial enoyl-ACP reductase). Focus on the phenoxy group’s π-π stacking with aromatic residues.
  • MD Simulations : GROMACS simulations (20 ns) assess stability of ligand-protein complexes in aqueous environments.
  • ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with low cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.